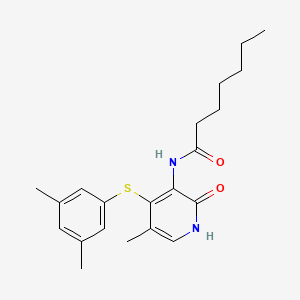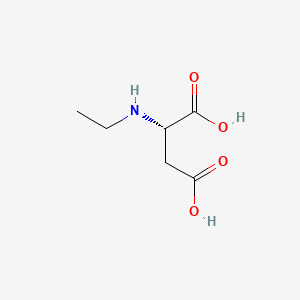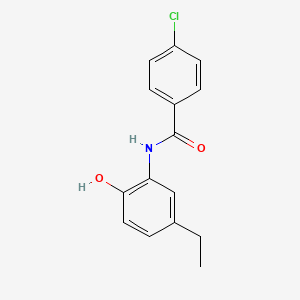
sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate, also known as sodium stibogluconate, is a pentavalent antimony compound. It is primarily used in the treatment of leishmaniasis, a disease caused by protozoan parasites. This compound has been widely studied for its medicinal properties and its ability to inhibit certain enzymes in parasitic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium stibogluconate involves the reaction of antimony trioxide with gluconic acid in the presence of sodium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired pentavalent antimony compound .
Industrial Production Methods
In industrial settings, the production of sodium stibogluconate involves several steps, including the purification of raw materials, reaction under controlled conditions, and subsequent purification of the final product. The compound is often produced in large batches to meet the demand for its use in medical treatments .
Chemical Reactions Analysis
Types of Reactions
Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to trivalent antimony compounds, which are also biologically active.
Substitution: Sodium stibogluconate can undergo substitution reactions where the gluconate ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in the reactions of sodium stibogluconate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of sodium stibogluconate include various antimony compounds with different oxidation states and ligand environments. These products have different biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Sodium stibogluconate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Biology: The compound is studied for its effects on biological systems, particularly its ability to inhibit certain enzymes in parasitic organisms.
Medicine: Sodium stibogluconate is primarily used in the treatment of leishmaniasis. It has also been studied for its potential use in treating other parasitic infections and certain types of cancer.
Industry: The compound is used in the production of other antimony compounds and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of sodium stibogluconate involves the inhibition of phosphofructokinase, an enzyme crucial for the energy metabolism of parasitic organisms. By inhibiting this enzyme, the compound disrupts the energy supply of the parasite, leading to its death. Sodium stibogluconate is taken up by selective intracellular endocytosis and enters the phagosome of macrophages, where it exerts its effects on the parasite .
Comparison with Similar Compounds
Similar Compounds
Sodium antimony tartrate: Another pentavalent antimony compound used in the treatment of parasitic infections.
Potassium antimony tartrate: Similar to sodium antimony tartrate but with potassium as the counterion.
Antimony potassium tartrate: A compound with similar biological activity but different pharmacokinetic properties
Uniqueness
Sodium stibogluconate is unique in its specific mechanism of action and its effectiveness in treating leishmaniasis. Its ability to inhibit phosphofructokinase and its selective uptake by macrophages make it a valuable compound in the treatment of parasitic infections .
Properties
CAS No. |
97763-70-7 |
|---|---|
Molecular Formula |
C6H6NaO7Sb |
Molecular Weight |
334.86 g/mol |
IUPAC Name |
sodium;antimony(5+);(2R,3S,4R,5R)-2,3,4,5,6-pentaoxidohexanoate |
InChI |
InChI=1S/C6H7O7.Na.Sb/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5H,1H2,(H,12,13);;/q-5;+1;+5/p-1/t2-,3-,4+,5-;;/m1../s1 |
InChI Key |
BLIHZAGSAWBCMR-ZBHRUSISSA-M |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])[O-])[O-])[O-])[O-])[O-].[Na+].[Sb+5] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])[O-])[O-])[O-])[O-])[O-].[Na+].[Sb+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


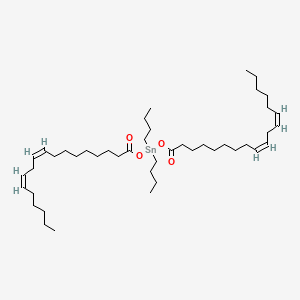

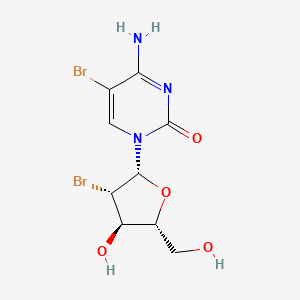

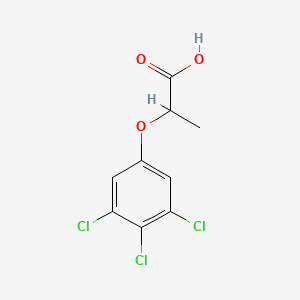
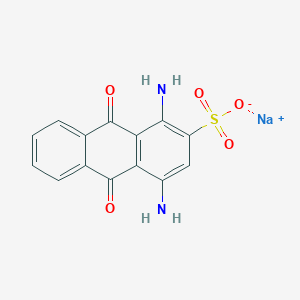

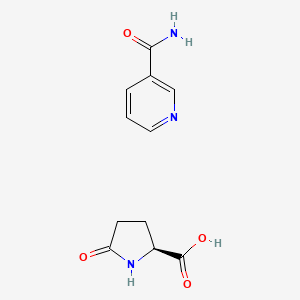

![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
